Adb-fubiata

Description

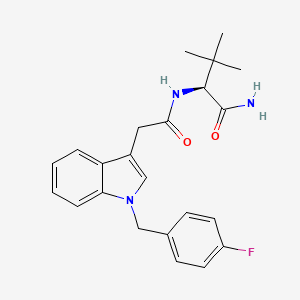

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26FN3O2 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide |

InChI |

InChI=1S/C23H26FN3O2/c1-23(2,3)21(22(25)29)26-20(28)12-16-14-27(19-7-5-4-6-18(16)19)13-15-8-10-17(24)11-9-15/h4-11,14,21H,12-13H2,1-3H3,(H2,25,29)(H,26,28)/t21-/m1/s1 |

InChI Key |

KHAUCCNSUMBFOT-OAQYLSRUSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N)NC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Canonical SMILES |

CC(C)(C)C(C(=O)N)NC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of ADB-FUBIATA on CB1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADB-FUBIATA, a synthetic cannabinoid receptor agonist (SCRA), has emerged as a compound of interest within the scientific and drug development communities. Understanding its precise mechanism of action at the cannabinoid type 1 (CB1) receptor is crucial for predicting its physiological effects, toxicological profile, and potential therapeutic applications or liabilities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's interaction with the CB1 receptor, focusing on its binding affinity, functional activity, and downstream signaling pathways. The information is presented through quantitative data summaries, detailed experimental methodologies, and visual diagrams to facilitate a thorough understanding for research and development purposes.

Introduction to this compound

This compound is a synthetic cannabinoid that is structurally related to other potent SCRAs.[1][2] Like other compounds in this class, its primary pharmacological effects are mediated through the activation of cannabinoid receptors, predominantly the CB1 receptor, which is highly expressed in the central nervous system. The activation of CB1 receptors by agonists typically leads to a cascade of intracellular events, beginning with the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is responsible for the psychoactive and other physiological effects associated with cannabinoid compounds.

Quantitative Analysis of this compound's Action on CB1 Receptors

The functional activity of this compound at the human CB1 (hCB1) receptor has been primarily characterized through β-arrestin2 recruitment assays.[1][3] These assays measure the recruitment of the β-arrestin 2 protein to the receptor upon agonist binding, which is a key event in G-protein coupled receptor (GPCR) desensitization and signaling.

| Compound | Assay Type | Receptor | Parameter | Value | Reference Compound | Source |

| This compound | β-arrestin2 Recruitment | hCB1 | EC50 | 635 nM | CP55,940 | [1][2] |

| This compound | β-arrestin2 Recruitment | hCB1 | Emax | 141% | CP55,940 | [1][2] |

| This compound | β-arrestin2 Recruitment | hCB2 | Activity | Almost no activity | - | [1] |

Table 1: Quantitative data on the functional activity of this compound at cannabinoid receptors.

The data indicates that this compound is a potent and full agonist at the CB1 receptor, with an efficacy exceeding that of the reference agonist CP55,940.[1][2] Furthermore, it demonstrates significant selectivity for the CB1 receptor over the CB2 receptor.[1]

Currently, specific quantitative data for this compound from GTPγS binding and direct cAMP accumulation assays are limited in the publicly available scientific literature. To provide a more complete pharmacological profile, further studies employing these assays are warranted.

Signaling Pathways of this compound at the CB1 Receptor

As a CB1 receptor agonist, this compound is understood to activate the canonical Gi/o signaling cascade. The binding of this compound to the CB1 receptor induces a conformational change, leading to the activation of the associated inhibitory G-protein (Gi/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. This signaling pathway is fundamental to the physiological and psychoactive effects of cannabinoids.

Figure 1: this compound's primary signaling pathway at the CB1 receptor.

Beyond the primary G-protein signaling, agonist binding to the CB1 receptor also initiates β-arrestin recruitment. This process is crucial for receptor desensitization and internalization, and can also trigger G-protein-independent signaling cascades.

Figure 2: β-arrestin recruitment to the CB1 receptor upon agonist binding.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of synthetic cannabinoids at the CB1 receptor. These should be adapted and optimized for specific laboratory conditions and reagents.

β-Arrestin2 Recruitment Assay (NanoLuc® Binary Technology)

This assay quantifies the interaction between the CB1 receptor and β-arrestin2 upon agonist stimulation using a split-luciferase system.

Figure 3: Experimental workflow for a β-arrestin2 recruitment assay.

Materials:

-

CHO-K1 cells stably co-expressing human CB1 receptor fused to the large subunit of NanoLuc® luciferase (LgBiT) and β-arrestin2 fused to the small subunit (SmBiT).

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

White, opaque 96-well cell culture plates.

-

This compound and reference agonist (e.g., CP55,940).

-

Nano-Glo® Live Cell Assay System.

-

Luminometer plate reader.

Procedure:

-

Cell Culture: Culture the engineered CHO-K1 cells according to standard protocols.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Compound Addition: Add the diluted compounds to the respective wells of the cell plate.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes).

-

Substrate Addition: Add the Nano-Glo® Live Cell Substrate to each well according to the manufacturer's instructions.

-

Measurement: Immediately measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Figure 4: Experimental workflow for a [³⁵S]GTPγS binding assay.

Materials:

-

Membranes from CHO-K1 cells stably expressing the human CB1 receptor.

-

[³⁵S]GTPγS radioligand.

-

Guanosine diphosphate (B83284) (GDP).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cultured cells expressing the CB1 receptor.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound or a reference agonist in the assay buffer.

-

Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding and plot it against the agonist concentration to calculate EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the ability of a CB1 receptor agonist to inhibit the forskolin-stimulated production of cAMP.

Figure 5: Experimental workflow for a cAMP accumulation assay.

Materials:

-

HEK293 cells stably expressing the human CB1 receptor.

-

Forskolin.

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).

-

Cell culture medium and plates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Seeding: Seed the HEK293-hCB1 cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a reference agonist.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Cell Lysis: Lyse the cells according to the protocol of the cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the IC50 and Emax values.

Conclusion

This compound is a potent and selective full agonist at the CB1 receptor. Its mechanism of action follows the well-established Gi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. Furthermore, it effectively recruits β-arrestin2, suggesting involvement in receptor desensitization and potentially G-protein-independent signaling. While the current data provides a strong foundation for understanding its pharmacological profile, further research utilizing a broader range of functional assays, such as GTPγS binding and direct cAMP accumulation assays, will be invaluable for a more complete characterization of its signaling properties and potential for biased agonism. This in-depth understanding is essential for the continued evaluation of its potential risks and any therapeutic prospects.

References

The Emergence and Scientific Profile of ADB-FUBIATA (AD-18): A Technical Guide

A Novel Synthetic Cannabinoid Receptor Agonist

ADB-FUBIATA, also known as AD-18, is a synthetic cannabinoid that has recently emerged on the novel psychoactive substances (NPS) market. Its appearance is largely seen as a response to the class-wide ban on many synthetic cannabinoid structural classes implemented by China in 2021. Structurally similar to its predecessor ADB-FUBICA, this compound features a key modification: an extended amide linker with an additional methylene (B1212753) group. This alteration was likely intended to circumvent existing legislation. This technical guide provides a comprehensive overview of the discovery, plausible synthesis, pharmacological activity, metabolic fate, and analytical identification of this compound.

Discovery and History

This compound was first identified in seized drug materials in late 2021. Its emergence highlighted a continuing trend in the illicit drug market where clandestine laboratories rapidly modify existing chemical structures to evade legal controls. The nomenclature "ATA" in this compound was proposed by scientists at Cayman Chemical and the Center for Forensic Science Research & Education (CFSRE) to denote the acetamide (B32628) linker, distinguishing it from the traditional carboxamide ("CA") linker found in earlier synthetic cannabinoids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide |

| Other Names | AD-18, FUB-ACADB |

| CAS Number | 2938025-73-9 |

| Molecular Formula | C₂₃H₂₆FN₃O₂ |

| Molar Mass | 395.48 g/mol |

Plausible Synthesis Pathway

While a specific, peer-reviewed synthesis protocol for this compound has not been published, a plausible two-step synthetic route can be proposed based on established organic chemistry principles and known syntheses of similar indole-3-acetamide (B105759) derivatives. The synthesis likely begins with the N-alkylation of an indole-3-acetic acid precursor, followed by an amidation step.

Pharmacological Profile

This compound acts as a selective agonist at the cannabinoid receptor type 1 (CB1), with significantly lower activity at the cannabinoid receptor type 2 (CB2).[1] This selectivity profile is a notable distinction from its analog, ADB-FUBICA, which is a potent agonist at both receptors.[1]

| Parameter | Receptor | Value | Reference Compound |

| EC₅₀ | hCB1 | 635 nM | - |

| Eₘₐₓ | hCB1 | 141% | CP55,940 |

| Activity | hCB2 | Almost no activity | - |

CB1 Receptor Signaling Pathway

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), this compound is expected to initiate a canonical signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, activation of the CB1 receptor leads to the recruitment of β-arrestin 2, which is involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways.

Metabolism

In vitro studies using human liver microsomes have shown that this compound undergoes extensive phase I metabolism. The primary metabolic pathways include hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis. The most abundant metabolites are typically hydroxylated derivatives, which are often targeted as biomarkers for confirming consumption in forensic analysis.

Analytical Profile

The identification of this compound in seized materials is typically achieved using a combination of analytical techniques.

| Technique | Key Findings |

| GC-MS | Provides characteristic fragmentation patterns for initial identification. |

| LC-QTOF-MS | Offers high-resolution mass data for accurate mass determination and structural elucidation. |

| NMR | Used for definitive structural confirmation of the molecule. |

| FTIR | Provides information on the functional groups present in the molecule. |

Experimental Protocols

β-Arrestin 2 Recruitment Assay (General Protocol)

This assay is used to determine the functional activity of a compound at a G-protein coupled receptor, such as the CB1 receptor.

-

Cell Culture: Maintain a stable cell line co-expressing the human CB1 receptor fused to a large NanoLuc fragment (LgBiT) and β-arrestin 2 fused to a small NanoLuc fragment (SmBiT) in appropriate culture medium.

-

Assay Preparation: Seed the cells into a 384-well white-walled assay plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., CP55,940) in assay buffer.

-

Assay Procedure:

-

Add the diluted compounds to the respective wells of the assay plate.

-

Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin 2 recruitment.

-

Add the Nano-Glo® substrate to all wells.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence data to the response of the reference agonist.

-

Plot the normalized response against the logarithm of the compound concentration.

-

Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a four-parameter logistic equation.

-

In Vitro Metabolism with Human Liver Microsomes (General Protocol)

This protocol is used to identify the metabolic fate of a compound.

-

Incubation Mixture Preparation:

-

Prepare a stock solution of this compound (e.g., 10 µM final concentration) in a suitable solvent like methanol (B129727) or DMSO.

-

In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL final concentration), an NADPH-regenerating system (to provide cofactors for metabolic enzymes), and phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

-

-

Metabolic Reaction:

-

Initiate the reaction by adding the this compound stock solution to the pre-warmed microsome mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour) with gentle shaking.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

LC-HRMS Analysis:

-

Analyze the supernatant using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.

-

Use appropriate chromatographic conditions to separate the parent compound from its metabolites.

-

Acquire high-resolution mass spectra to identify and structurally elucidate the metabolites based on their accurate mass and fragmentation patterns.

-

References

Unraveling the Pharmacodynamics of ADB-FUBIATA: A Technical Guide to Receptor Binding Affinity and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic cannabinoid ADB-FUBIATA, focusing on its interaction with cannabinoid receptors. This compound has emerged as a potent and selective agonist for the cannabinoid type 1 (CB1) receptor, exhibiting a distinct pharmacological profile. This document synthesizes the available quantitative data on its efficacy, details the experimental methodologies used for its characterization, and presents visual representations of the pertinent biological pathways and experimental workflows. Notably, while robust data exists for its functional efficacy, specific binding affinity data (Ki values) from radioligand binding assays are not extensively reported in the current scientific literature.

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in the global recreational drug market.[1] Structurally, it is an analog of ADB-FUBICA, featuring an additional methylene (B1212753) group in its linker region.[1] Understanding the precise interactions of novel SCRAs like this compound with their biological targets is paramount for predicting their physiological and toxicological effects, and for guiding legislative action and drug development efforts. This guide focuses on the two primary aspects of its pharmacological characterization: receptor binding affinity and functional efficacy at the cannabinoid CB1 and CB2 receptors.

Quantitative Pharmacological Data

The functional activity of this compound has been primarily characterized through in vitro functional assays. The following tables summarize the key quantitative parameters reported in the scientific literature.

Table 1: Cannabinoid Receptor Efficacy of this compound

| Compound | Receptor | Assay Type | Parameter | Value | Reference Compound |

| This compound | Human CB1 | β-arrestin2 Recruitment | EC50 | 635 nM | - |

| This compound | Human CB1 | β-arrestin2 Recruitment | Emax | 141% | CP55,940 |

| This compound | Human CB2 | β-arrestin2 Recruitment | Activity | Almost no activity | - |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that a drug can produce.

Table 2: Cannabinoid Receptor Binding Affinity of this compound

| Compound | Receptor | Assay Type | Parameter | Value |

| This compound | Human CB1 | Radioligand Binding Assay | Ki | Not Reported |

| This compound | Human CB2 | Radioligand Binding Assay | Ki | Not Reported |

Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Note: Extensive searches of the current scientific literature did not yield specific Ki values for this compound. The pharmacological characterization has predominantly focused on its functional efficacy.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor 1 (CB1) Signaling Pathway

Activation of the CB1 receptor by an agonist such as this compound initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), the CB1 receptor primarily couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, G-protein activation can modulate ion channels and trigger other signaling cascades, such as the recruitment of β-arrestin.

References

In Vitro Metabolic Profiling of ADB-FUBIATA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolic profiling of ADB-FUBIATA, a synthetic cannabinoid. The document outlines detailed experimental protocols, summarizes key metabolic pathways, and presents quantitative data to aid in the identification and understanding of its biotransformation.

Introduction

This compound is a synthetic cannabinoid that has emerged in the recreational drug market. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. In vitro metabolism studies, primarily using human liver microsomes (HLMs), are instrumental in identifying the major metabolites and elucidating the biotransformation pathways. This guide synthesizes current research findings to provide a comprehensive resource for professionals in the field.

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol describes a typical procedure for the in vitro metabolism of this compound using pooled human liver microsomes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Incubator/Shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system solutions, and a solution of this compound to achieve a final substrate concentration of 10 μmol/L.[1][2]

-

Pre-incubation: Pre-warm the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Add a pre-determined amount of HLM protein (e.g., 0.5-1.0 mg/mL) to the mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period, typically 1 hour.[1][2]

-

Quenching of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step precipitates the proteins.

-

Protein Precipitation: Centrifuge the quenched reaction mixture at high speed to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube for analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The sample may be diluted further with the initial mobile phase if necessary.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

This section outlines the typical analytical parameters for the separation and detection of this compound and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Orbitrap)

Chromatographic Conditions:

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A typical gradient starts with a low percentage of mobile phase B, which is gradually increased over time to elute the analytes. |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40°C |

Mass Spectrometry Conditions:

| Parameter | Typical Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full scan for parent ions and data-dependent MS/MS for fragmentation analysis |

| Mass Range | m/z 100 - 1000 |

| Collision Energy | Ramped or fixed collision energy for fragmentation |

| Data Analysis | Metabolite identification software is used to compare theoretical and experimental masses and fragmentation patterns. |

Data Presentation: Quantitative Analysis of this compound Metabolites

While a comprehensive quantitative dataset for all this compound metabolites is not publicly available, studies have identified the most abundant metabolites based on their peak areas in LC-HRMS chromatograms. The following table summarizes the major metabolites and their observed biotransformations.

| Metabolite ID | Biotransformation | Relative Abundance/Comment |

| AF7 | Hydroxylation (indole/adjacent methylene) | Reported as the most abundant metabolite in one study.[1][2] |

| M-1 | Hydroxylation | One of the most abundant metabolites. |

| M-2 | Hydroxylation | One of the most abundant metabolites. |

| M-3 | Amide Hydrolysis | A significant metabolic pathway. |

| M-4 | N-dealkylation | A common metabolic pathway for synthetic cannabinoids.[1][2] |

| M-5 | Dehydrogenation | Another observed biotransformation. |

| M-6 | Glucuronidation | A phase II metabolite, indicating conjugation. |

| - | Combination of pathways | Several metabolites are formed through a combination of the above reactions.[2] |

Note: The metabolite IDs are based on various publications and may not be universally consistent. The relative abundance is a qualitative assessment based on reported peak areas.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro metabolic profiling of this compound.

Caption: Experimental workflow for the in vitro metabolic profiling of this compound.

Metabolic Pathways of this compound

The following diagram illustrates the primary metabolic pathways of this compound based on in vitro studies.

Caption: Primary metabolic pathways of this compound. ¹Most abundant pathway.

Conclusion

The in vitro metabolic profiling of this compound reveals several key biotransformation pathways, with hydroxylation being the most prominent.[1][2] The identification of these metabolites is critical for developing analytical methods to detect this compound consumption in forensic and clinical settings. The experimental protocols and data presented in this guide provide a foundational resource for researchers working with this and other novel psychoactive substances. Further studies are needed to fully quantify all metabolites and to understand the pharmacological activity of the major biotransformation products.

References

IUPAC name for Adb-fubiata synthetic cannabinoid

An In-Depth Technical Guide to the Synthetic Cannabinoid ADB-FUBIATA

This technical guide provides a comprehensive overview of the synthetic cannabinoid this compound, designed for researchers, scientists, and drug development professionals. The document details its chemical identity, pharmacological activity at cannabinoid receptors, metabolic fate, and the experimental protocols used for its characterization.

Chemical Identity

This compound is a synthetic cannabinoid that is structurally related to ADB-FUBICA, with a key modification intended to circumvent class-wide bans on synthetic cannabinoids.[1][2] This modification involves the extension of the amide linker group through the addition of a methylene (B1212753) bridge.[1]

IUPAC Name: (2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide.[1][3]

Synonyms: AD-18, FUB-ACADB, ADB-FUBIACA.[1][4][5]

Quantitative Pharmacological Data

This compound is a selective agonist for the cannabinoid type 1 (CB1) receptor, exhibiting potent activity at this target while being practically inactive at the cannabinoid type 2 (CB2) receptor.[1][6][7] This selectivity differs from its predecessor, ADB-FUBICA, which is a potent agonist at both CB1 and CB2 receptors.[7][8]

| Parameter | Value | Receptor | Reference Compound |

| Potency (EC50) | 635 nM | hCB1 | N/A |

| Efficacy (Emax) | 141% | hCB1 | CP55,940 |

| Activity | Almost no activity | hCB2 | N/A |

Metabolic Profile

In vitro and in vivo studies using human liver microsomes (HLMs) and zebrafish models have identified the primary metabolic pathways for this compound.[9][10] A total of 18 metabolites have been characterized, consisting of seventeen phase I metabolites and one phase II metabolite.[9][10]

The principal metabolic transformations include:

Hydroxylated metabolites, particularly those hydroxylated at the indole (B1671886) or adjacent methylene group (e.g., metabolite AF7), are the most abundant and are recommended as urinary biomarkers for detecting this compound consumption.[9][11]

Experimental Protocols

Cannabinoid Receptor Activity Assay (β-Arrestin2 Recruitment)

The functional activity of this compound at the human CB1 and CB2 receptors was determined using an in vitro β-arrestin2 recruitment assay, a common method for evaluating G-protein coupled receptor (GPCR) activation.[6][7]

Objective: To measure the potency (EC50) and efficacy (Emax) of the compound by quantifying its ability to induce the recruitment of β-arrestin2 to the cannabinoid receptor upon activation.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells are engineered to co-express the human cannabinoid receptor of interest (hCB1 or hCB2) and a β-arrestin2 fusion protein linked to a reporter enzyme system (e.g., NanoLuc Binary Technology®).[7][9]

-

Assay Preparation: Cells are seeded into microplates and incubated to allow for adherence.

-

Compound Incubation: The cells are exposed to varying concentrations of this compound. A reference agonist (e.g., CP55,940) is used as a positive control.

-

Signal Detection: Following incubation, a substrate for the reporter enzyme is added. The recruitment of β-arrestin2 to the activated receptor brings the components of the reporter enzyme into proximity, generating a luminescent signal.

-

Data Analysis: The luminescence intensity is measured using a plate reader. The data is then normalized and plotted against the compound concentration to generate a dose-response curve, from which EC50 and Emax values are calculated.

In Vitro Metabolic Profiling

The metabolic fate of this compound was investigated using pooled human liver microsomes (HLMs) to simulate hepatic metabolism.[9][11]

Objective: To identify the phase I and phase II metabolites of this compound.

Methodology:

-

Incubation Mixture Preparation: A reaction mixture is prepared containing pooled HLMs, a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and an NADPH-regenerating system to support cytochrome P450 enzyme activity.

-

Initiation of Reaction: this compound (e.g., at a concentration of 10 μmol/L) is added to the pre-warmed incubation mixture to initiate the metabolic reaction.[11]

-

Incubation: The mixture is incubated, for example, for 1 hour at 37°C with gentle shaking.[11]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

-

LC-HRMS Analysis: The prepared sample is injected into a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system for the separation and identification of metabolites.[9][11] Mass spectral data is analyzed to determine the chemical structures of the metabolites based on their accurate mass and fragmentation patterns.

Visualizations

CB1 Receptor Signaling Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cfsre.org [cfsre.org]

- 3. This compound | C23H26FN3O2 | CID 165361558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Details this compound [unodc.org]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADB-FUBICA - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]

ADB-FUBIATA: A Technical Guide on Toxicological Data and Adverse Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-FUBIATA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the novel psychoactive substances (NPS) market. Structurally related to ADB-FUBICA, it is characterized by an acetamide (B32628) linker. This technical guide provides a comprehensive overview of the currently available toxicological data and known adverse effects of this compound, intended to inform the scientific and drug development communities. Due to a notable lack of published clinical case studies specifically detailing the adverse effects of this compound in humans, this guide also extrapolates potential risks based on its pharmacological profile and the well-documented effects of the broader class of SCRAs.

Toxicological Data

The primary mechanism of action for this compound is its activity as a potent agonist at the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[1] In vitro studies have demonstrated that this compound is a selective CB1 receptor agonist.[1]

Quantitative In Vitro Data

| Parameter | Value | Receptor | Assay System | Reference |

| EC50 | 635 nM | human CB1 | β-arrestin2 recruitment (NanoLuc Binary Technology) | [1] |

| Emax | 141% (relative to CP55,940) | human CB1 | β-arrestin2 recruitment (NanoLuc Binary Technology) | [1] |

| CB2 Activity | Almost no activity | human CB2 | β-arrestin2 recruitment (NanoLuc Binary Technology) | [1] |

Metabolism

In vitro studies using human liver microsomes and hepatocytes have been conducted to elucidate the metabolic pathways of this compound.[2][3] These studies are crucial for identifying appropriate biomarkers for detecting this compound consumption in biological samples.

The primary metabolic routes for this compound include:[2][3]

-

Hydroxylation

-

N-dealkylation

-

Dehydrogenation

-

Amide hydrolysis

-

Glucuronidation

The most abundant metabolite identified in one study was AF7, which is hydroxylated at the indole/adjacent methylene (B1212753) position.[2] This metabolite is recommended for urinalysis to confirm this compound intake.[2]

Adverse Effects

A significant gap exists in the scientific literature regarding documented adverse effects of this compound in humans. While the general class of synthetic cannabinoids is known to cause a wide range of severe and sometimes fatal adverse events, specific case reports or clinical studies for this compound are currently unavailable.[4]

Based on its potent agonism at the CB1 receptor and the known effects of other SCRAs, the potential adverse effects of this compound are predicted to be severe and may include:

-

Neurological: Psychosis, agitation, confusion, paranoia, hallucinations, seizures, and cognitive impairment.

-

Cardiovascular: Tachycardia, hypertension, myocardial infarction, and cardiac arrest.

-

Gastrointestinal: Nausea and vomiting.

-

Renal: Acute kidney injury.

-

Other: Respiratory depression, and death.

It is critical for forensic and clinical toxicologists to be aware of the potential for severe toxicity with this compound exposure, even in the absence of specific published case reports.

Experimental Protocols

In Vitro CB1 Receptor Activation Assay (β-Arrestin2 Recruitment)

This protocol is based on the NanoLuc® Binary Technology (NanoBiT®) to measure the recruitment of β-arrestin2 to the CB1 receptor upon agonist stimulation.

Materials:

-

HEK293 cells stably co-expressing the human CB1 receptor tagged with a small NanoBiT® subunit (SmBiT) and β-arrestin2 tagged with the large NanoBiT® subunit (LgBiT).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound analytical standard.

-

CP55,940 (reference agonist).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Nano-Glo® Live Cell Reagent.

-

White, opaque 96-well or 384-well microplates.

-

Luminometer.

Procedure:

-

Cell Culture: Culture the HEK293 cells under standard conditions (37°C, 5% CO2).

-

Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Assay: a. Remove the cell culture medium and add the assay buffer. b. Add the diluted compounds to the respective wells. c. Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes). d. Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions. e. Add the reagent to each well. f. Incubate for a short period at room temperature to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the data to the vehicle control (0%) and the maximal response of the reference agonist (100%). Calculate EC50 and Emax values using a non-linear regression model.

In Vitro Metabolism Study (Human Liver Microsomes)

This protocol outlines the procedure for identifying the phase I metabolites of this compound using human liver microsomes (HLMs).

Materials:

-

Pooled human liver microsomes (HLMs).

-

This compound analytical standard.

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate (B84403) buffer (pH 7.4).

-

Acetonitrile (ACN) or methanol (B129727) (MeOH) for quenching the reaction.

-

Incubator/water bath (37°C).

-

Centrifuge.

-

LC-MS/MS system.

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and this compound solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Incubation: Incubate the mixture at 37°C for a specific time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold ACN or MeOH.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed to precipitate the proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the sample to identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound at the CB1 receptor.

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical categorization of potential adverse effects.

References

- 1. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cfsre.org [cfsre.org]

physical and chemical properties of Adb-fubiata

An In-Depth Technical Guide to the Physical and Chemical Properties of ADB-FUBIATA

Introduction

This compound (also known as AD-18 and FUB-ACADB) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the recreational drug market.[1][2][3] Structurally, it is closely related to ADB-FUBICA, but features an additional methylene (B1212753) group in the linker region.[1][2] This modification is significant as it allows the compound to circumvent certain legislative bans targeting specific chemical scaffolds.[1][3] This guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of this compound, intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is typically encountered as a crystalline solid.[4] Its core structure consists of an indole (B1671886) ring, a fluorobenzyl group, and a tert-butyl acetamide (B32628) moiety. The IUPAC name for this compound is (S)-2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide | [3][5] |

| Synonyms | AD-18, FUB-ACADB, ADB-FUBIACA | [3][4] |

| Molecular Formula | C₂₃H₂₆FN₃O₂ | [4][5][6] |

| Molecular Weight | 395.5 g/mol | [4][5] |

| Exact Mass | 396.2082 [M+H]⁺ | [7] |

| Appearance | Crystalline Solid | [4] |

| Purity | ≥98% (for analytical standards) | [4] |

| λmax | 221 nm | [4] |

| XLogP3-AA | 3.6 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

Solubility

| Solvent | Solubility |

| DMF | 5 mg/ml |

| DMSO | 10 mg/ml |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml |

| Ethanol | 2 mg/ml |

Data sourced from Cayman Chemical.[4]

Pharmacological Profile

This compound is a selective agonist of the human cannabinoid receptor 1 (hCB₁).[1][2] In vitro studies have demonstrated its potent activity at this receptor, with an efficacy (Emax) of 141% relative to the reference agonist CP55,940.[1][2][8] In contrast, it exhibits almost no activity at the human cannabinoid receptor 2 (hCB₂), indicating clear CB₁ selectivity.[1][2][8] This pharmacological profile is distinct from its close analog, ADB-FUBICA, which is a potent agonist at both CB₁ and CB₂ receptors.[1][8]

| Parameter | Value | Receptor |

| EC₅₀ | 635 nM | hCB₁ |

| Emax | 141% (relative to CP55,940) | hCB₁ |

| Activity | Almost none | hCB₂ |

Data sourced from Deventer et al. (2022).[1][2][8]

Presumed Signaling Pathway

As a CB₁ receptor agonist, this compound is presumed to activate the canonical G-protein coupled receptor signaling cascade.[9][10] Upon binding, the receptor couples with inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10] This activation also modulates ion channels, typically resulting in the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[9][10]

Caption: Presumed CB1 receptor signaling pathway for this compound.

Experimental Protocols & Methodologies

The characterization and identification of this compound in seized materials and for in vitro studies involve a combination of analytical techniques.

Analytical Identification and Characterization

A multi-step workflow is employed for the definitive identification of this compound.

Caption: General experimental workflow for this compound identification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and mass analysis of the compound. Typical parameters involve a non-polar column (e.g., Agilent J&W DB-1) with helium as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode.[7][11]

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): Provides high-resolution mass data for accurate mass determination and elemental composition analysis. A common setup includes a C18 column with a gradient elution of ammonium (B1175870) formate (B1220265) and a methanol/acetonitrile mixture.[7]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.[1][2][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms, and is essential for the unambiguous structural elucidation of new psychoactive substances.[1][2][8]

In Vitro Cannabinoid Receptor Activity Assay

The functional activity of this compound at cannabinoid receptors was determined using a β-arrestin2 recruitment assay.[1][2]

-

Principle: This assay measures the interaction of the β-arrestin 2 protein with the cannabinoid receptor upon agonist binding. The recruitment of β-arrestin is a key step in G-protein coupled receptor desensitization and signaling.

-

Methodology: The assay is typically based on a technology like NanoLuc® Binary Technology (NanoBiT®). In this system, the CB receptor is tagged with a small subunit of a luciferase enzyme, and β-arrestin is tagged with the large subunit. When the agonist (this compound) binds to the receptor, it recruits β-arrestin, bringing the two luciferase subunits together. This proximity results in a functional enzyme that generates a luminescent signal, which is proportional to the level of receptor activation. The potency (EC₅₀) and efficacy (Emax) are then calculated from the dose-response curve.[1][2]

Metabolism Studies

The metabolic fate of this compound has been investigated using both in vitro and in vivo models to identify potential biomarkers for forensic analysis.[12][13][14]

-

In Vitro Model (Human Liver Microsomes - HLMs):

-

This compound (e.g., at 10 µmol/L) is incubated with pooled human liver microsomes.[14]

-

The incubation mixture contains cofactors necessary for metabolic reactions, such as NADPH.

-

The reaction is allowed to proceed for a set time (e.g., 1 hour) before being stopped.[14]

-

The resulting mixture is analyzed by LC-HRMS to identify the metabolites formed.[14]

-

-

In Vivo Model (Zebrafish): Zebrafish are used as a whole-organism model to provide a more comprehensive metabolic profile, including both Phase I and Phase II metabolites.[12][13]

The primary metabolic pathways for this compound include hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis.[12][13] The most abundant metabolites are typically products of hydroxylation on the indole ring or the adjacent methylene group, and these are recommended as urinary biomarkers.[14]

Caption: Workflow for in vitro and in vivo metabolism studies.

Conclusion

This compound is a potent and selective CB₁ receptor agonist, engineered to evade specific legislative controls. Its distinct pharmacological profile and metabolic pathways have been characterized through a range of advanced analytical and in vitro techniques. The data and methodologies presented in this guide offer a foundational resource for professionals in forensic science, toxicology, and drug development engaged in the study of novel synthetic cannabinoids. Further research into its full toxicological and pharmacokinetic profile is warranted to fully understand its potential impact on public health.

References

- 1. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C23H26FN3O2 | CID 165361558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. cfsre.org [cfsre.org]

- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 9. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. cfsre.org [cfsre.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Core Characteristics of ADB-FUBIATA

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic cannabinoid ADB-FUBIATA, with a specific focus on its solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary signaling pathway.

Introduction

This compound is an analytical reference standard categorized as a synthetic cannabinoid.[1] It is structurally similar to other known synthetic cannabinoids and is intended for research and forensic applications.[1][2] Like many synthetic cannabinoids, this compound is highly lipophilic, exhibiting good solubility in organic solvents while having low solubility in water.[3][4] Understanding its solubility in common laboratory solvents such as DMSO and ethanol is critical for preparing stock solutions, conducting in-vitro experiments, and developing analytical methods.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data presented below is crucial for accurate and reproducible experimental design.

| Solvent | Solubility (mg/mL) | Source |

| DMSO | 10 mg/mL | Cayman Chemical[1] |

| Ethanol | 2 mg/mL | Cayman Chemical[1] |

| DMF | 5 mg/mL | Cayman Chemical[1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical[1] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound, particularly those with low solubility.[5]

Objective: To determine the saturation concentration of this compound in a specific solvent (e.g., DMSO, ethanol) at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity solvent (e.g., anhydrous DMSO, 200-proof ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains visible.[5]

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (DMSO or ethanol) into the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). The vial should be agitated for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solute, centrifuge the vial at a high speed.[6]

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. To prevent any particulate matter from being included, pass the collected liquid through a syringe filter.[3]

-

Dilution: Prepare a series of dilutions of the filtered supernatant using the same solvent.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[7] The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL).

Mechanism of Action & Signaling Pathway

This compound functions as a potent and selective agonist at the human cannabinoid receptor 1 (CB1).[8][9] It demonstrates significantly less activity at the CB2 receptor.[8][9] The CB1 receptor is a G-protein-coupled receptor (GPCR) predominantly found in the nervous system.[10]

Upon binding, this compound activates the CB1 receptor, initiating a cascade of intracellular signaling events:

-

G-Protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/o).[10][11]

-

Adenylyl Cyclase Inhibition: The Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10]

-

MAPK Pathway Activation: The receptor activation also stimulates the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[10][12]

-

Ion Channel Modulation: The Gβγ subunits can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx and thereby modulating neurotransmitter release.[11]

This signaling cascade underlies the typical psychotropic effects associated with CB1 receptor agonists.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. unodc.org [unodc.org]

- 4. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. lifechemicals.com [lifechemicals.com]

- 8. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

Identifying ADB-FUBIATA Metabolites in Human Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro metabolism of the synthetic cannabinoid ADB-FUBIATA in human liver microsomes (HLMs). It details the experimental protocols for metabolite identification, summarizes the key metabolic pathways, and presents the identified metabolites. This document is intended to serve as a technical resource for researchers in drug metabolism, forensic toxicology, and pharmacology.

Introduction to this compound Metabolism

This compound is a potent synthetic cannabinoid receptor agonist that has been identified in the illicit drug market. Understanding its metabolic fate is crucial for developing analytical methods for its detection in biological samples and for assessing the potential toxicological implications of its metabolites. In vitro studies using human liver microsomes are a cornerstone for elucidating the metabolic pathways of new psychoactive substances. These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are the primary drivers of phase I metabolism of many xenobiotics.

The metabolism of this compound in HLMs is extensive, leading to a variety of phase I and a limited number of phase II metabolites. The primary metabolic routes include hydroxylation, N-dealkylation, amide hydrolysis, and dehydrogenation, with subsequent glucuronidation of some phase I metabolites.[1][2]

Data Presentation: this compound Metabolites

While precise quantitative data from a single comprehensive study is not publicly available, a summary of the identified metabolites and their relative abundance, based on chromatographic peak areas from multiple studies, is presented below. Hydroxylated metabolites are consistently reported as being the most abundant.[3][4]

| Metabolite Class | Specific Biotransformation | Relative Abundance | Citation(s) |

| Phase I | |||

| Hydroxylated Metabolites | Monohydroxylation (indole/adjacent methylene) | High | [3][4] |

| Dihydroxylation | Moderate | [5] | |

| N-dealkylated Metabolites | N-dealkylation of the adamantyl group | Moderate to High | [3][5] |

| Amide Hydrolysis Products | Cleavage of the amide bond | Moderate | [1][2] |

| Dehydrogenated Metabolites | Oxidation of hydroxyl groups to ketones | Low to Moderate | [1][2] |

| Combination Metabolites | e.g., Hydroxylation and N-dealkylation | Moderate | [1][2] |

| Phase II | |||

| Glucuronidated Metabolites | Glucuronide conjugation of hydroxylated metabolites | Low | [1][2] |

Experimental Protocols

The following is a synthesized, detailed methodology for the in vitro metabolism of this compound using human liver microsomes, based on protocols described in the scientific literature.

Materials and Reagents

-

This compound standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar compound not expected to be present in the sample)

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer.

-

Pre-incubation: Pre-incubate the microsome-buffer mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add this compound (typically a final concentration of 1-10 µM, dissolved in a small volume of organic solvent like methanol or acetonitrile to ensure solubility) to the pre-warmed microsome mixture.

-

Addition of Cofactors: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 60 minutes. Time-course studies (e.g., 0, 15, 30, 60, 120 minutes) can be performed to investigate the rate of metabolism.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as 2-3 volumes of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation and Sample Preparation: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube for analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Analytical Method: LC-HRMS

-

Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of this compound and its metabolites.

-

Data Acquisition: Acquire data in full scan mode to detect all potential metabolites and in data-dependent or targeted MS/MS mode to obtain fragmentation spectra for structural elucidation.

-

Visualizations: Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for this compound metabolism in HLMs.

Metabolic Signaling Pathway

Caption: Metabolic pathways of this compound in human liver.

Discussion of Metabolic Pathways and Enzyme Involvement

The metabolism of this compound is primarily oxidative, a characteristic feature of xenobiotic metabolism in the liver.

Hydroxylation is a major metabolic pathway, with the indole (B1671886) ring and the adjacent methylene (B1212753) group being prominent sites of modification.[3] This process increases the water solubility of the compound, facilitating its eventual excretion.

N-dealkylation of the adamantyl group is another significant route of metabolism. This reaction removes a bulky group from the molecule, which can alter its pharmacological activity.

Amide hydrolysis results in the cleavage of the amide linkage, leading to the formation of a carboxylic acid metabolite and an amine-containing fragment.

Dehydrogenation can occur following hydroxylation, converting a hydroxyl group into a ketone.

While direct studies on the specific cytochrome P450 enzymes responsible for this compound metabolism are limited, data from structurally related synthetic cannabinoids suggest the involvement of several isoforms. For instance, the metabolism of ADB-BUTINACA has been shown to be mediated by CYP2C19, CYP3A4, and CYP3A5 .[6][7] Studies on other synthetic cannabinoids have also implicated CYP1A2 and CYP2C9 in their oxidative metabolism.[8] Given the structural similarities, it is highly probable that these same enzymes, particularly the highly abundant CYP3A4 , play a significant role in the metabolism of this compound. Further studies with recombinant human CYP isoforms and specific chemical inhibitors are needed to definitively phenotype the enzymes involved in each metabolic pathway of this compound.

Conclusion

The in vitro metabolism of this compound in human liver microsomes results in a diverse array of phase I metabolites, with hydroxylation and N-dealkylation being the predominant pathways. The identification of these metabolites is essential for forensic analysis and for understanding the potential for drug-drug interactions and toxicity. The provided experimental protocol offers a robust framework for researchers to investigate the metabolism of this compound and other novel psychoactive substances. Future research should focus on the quantitative analysis of metabolite formation and the precise identification of the cytochrome P450 isoforms responsible for the observed biotransformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Urinary Metabolite Biomarkers for the Detection of Synthetic Cannabinoid ADB-BUTINACA Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

ADB-FUBIATA: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Novel Psychoactive Substance

Abstract

ADB-FUBIATA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant new psychoactive substance (NPS). Structurally related to ADB-FUBICA, it is characterized by an acetamide (B32628) linker instead of a carboxamide. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical properties, pharmacological effects, metabolism, and analytical detection methods. The information presented is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, forensic science, and clinical toxicology. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Introduction

This compound emerged in the recreational drug market following legislative changes in China that aimed to control various classes of synthetic cannabinoids.[1] Its structure, (S)-2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide, is closely related to the potent SCRA ADB-FUBICA, with the key difference being an extended amide linker.[1] This modification was likely intended to circumvent existing drug laws.[2] Despite its structural similarity to other SCRAs, this compound exhibits a distinct pharmacological profile, highlighting the need for detailed scientific investigation to understand its potential risks and effects.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide | [1] |

| Molecular Formula | C₂₃H₂₆FN₃O₂ | [3] |

| Molecular Weight | 395.5 g/mol | [3] |

| CAS Number | 2938025-73-9 | [3] |

| Solubility | DMF: 5 mg/ml; DMSO: 10 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml; Ethanol: 2 mg/ml | [3] |

Pharmacology

This compound primarily acts as an agonist at the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[4][5] Its activity at the cannabinoid type 2 (CB2) receptor, which is mainly found in the peripheral nervous system and immune cells, is significantly lower.[4]

Receptor Binding and Activation

In vitro studies have demonstrated that this compound is a potent and full agonist at the human CB1 receptor.[4] However, it displays a markedly lower affinity for the CB2 receptor, indicating a clear CB1 selectivity.[4]

| Parameter | Value | Reference |

| CB1 Receptor EC₅₀ | 635 nM | [4] |

| CB1 Receptor Efficacy (Eₘₐₓ) | 141% (relative to CP55,940) | [4] |

| CB2 Receptor Activity | Almost inactive | [4] |

Signaling Pathways

Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[6] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[6] The Gβγ subunits of the G-protein can also modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] Furthermore, CB1 receptor activation can influence mitogen-activated protein kinase (MAPK) signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[7]

Caption: General CB1 Receptor Signaling Pathway.

Metabolism

The metabolism of this compound is a critical area of study for forensic and clinical toxicology, as the identification of its metabolites is often necessary to confirm exposure. In vitro studies using human liver microsomes have shown that this compound is extensively metabolized.[8][9]

Metabolic Pathways

The primary metabolic pathways for this compound include:

-

Hydroxylation: This is a major metabolic route, with hydroxylation occurring on the indole (B1671886) ring or the adjacent methylene (B1212753) group.[8] The metabolite hydroxylated at the indole/adjacent methylene (AF7) has been identified as the most abundant.[8]

-

N-dealkylation: Cleavage of the N-benzyl group is another significant metabolic transformation.[8]

Identified Metabolites

While a comprehensive list of all metabolites is still under investigation, the major metabolites result from the pathways described above. The identification of these metabolites is typically achieved using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Acetamide Linker in ADB-FUBIATA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-FUBIATA, a synthetic cannabinoid receptor agonist (SCRA), emerged in the recreational drug market as a structural analog of ADB-FUBICA. A key modification in this compound is the replacement of the carboxamide linker with an acetamide (B32628) linker, a change likely intended to circumvent existing legislation targeting specific chemical scaffolds.[1][2][3] This alteration, however, has profound implications for its pharmacological profile, particularly its interaction with cannabinoid receptors. This technical guide provides an in-depth analysis of the acetamide linker's role in this compound, covering its impact on receptor activity, metabolic fate, and a plausible synthetic pathway.

Data Presentation: The Impact of the Acetamide Linker on Cannabinoid Receptor Activity

The introduction of the acetamide linker in this compound significantly alters its pharmacological properties compared to its carboxamide counterpart, ADB-FUBICA. While ADB-FUBICA is a potent agonist at both CB1 and CB2 receptors, this compound exhibits marked selectivity for the CB1 receptor.[1][3]

| Compound | Target | EC50 (nM) | Emax (%) | Assay Type | Reference Compound |

| This compound | hCB1 | 635 | 141 | β-arrestin2 Recruitment | CP55,940 |

| hCB2 | Almost no activity | - | β-arrestin2 Recruitment | CP55,940 | |

| ADB-FUBICA | hCB1 & hCB2 | Potent Agonist | - | - | - |

Table 1: Comparative Cannabinoid Receptor Activity. This table summarizes the functional potency and efficacy of this compound at human cannabinoid receptors (hCB1 and hCB2). Data for ADB-FUBICA is qualitative, highlighting its activity at both receptors.[1][3]

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

This protocol outlines the general procedure for studying the phase I metabolism of this compound.

1. Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound (e.g., 10 µmol/L) in a suitable organic solvent (e.g., methanol).

-

In a microcentrifuge tube, combine pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL), an NADPH-regenerating system (as a cofactor), and phosphate (B84403) buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to bring it to the reaction temperature.

2. Initiation and Incubation:

-

Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed microsome mixture.

-

Incubate the reaction mixture at 37°C for a specified time, typically 1 hour.[4]

3. Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

4. Analysis:

-

Analyze the supernatant using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites. The main metabolic pathways for this compound include hydroxylation, dehydrogenation, N-dealkylation, and amide hydrolysis.[4]

β-Arrestin2 Recruitment Assay for Cannabinoid Receptor Activation

This protocol describes a common method to determine the functional potency and efficacy of compounds like this compound at cannabinoid receptors.

1. Cell Culture and Seeding:

-

Culture cells stably expressing the human cannabinoid receptor of interest (e.g., CB1) and a β-arrestin2 fusion protein system (e.g., NanoLuc Binary Technology).

-

Seed the cells into a 384-well plate and incubate overnight to allow for cell attachment.

2. Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and a reference agonist (e.g., CP55,940) in assay buffer.

-

Add the diluted compounds to the respective wells of the cell plate.

3. Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a sufficient period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin2 recruitment.

4. Detection:

-

Add the detection reagent, which contains the substrate for the reporter enzyme (e.g., furimazine for NanoLuc).

-

Incubate at room temperature in the dark to allow the luminescent signal to develop.

5. Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Normalize the data to the response of the reference agonist and plot the concentration-response curves to determine the EC50 (potency) and Emax (efficacy) values.[3]

Mandatory Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolic profiling of new synthetic cannabinoids, this compound, AFUBIATA, CH-FUBIATA, and CH-PIATA - PubMed [pubmed.ncbi.nlm.nih.gov]

ADB-FUBIATA: An In-Depth Technical Guide to its CB1 Receptor Selectivity and CB2 Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed analysis of the cannabinoid receptor 1 (CB1) selectivity and cannabinoid receptor 2 (CB2) activity of the synthetic cannabinoid ADB-FUBIATA. This compound is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest due to its distinct pharmacological profile. This document summarizes the available quantitative data, outlines the experimental protocols used for its characterization, and visualizes the pertinent biological pathways to offer a comprehensive resource for the scientific community.

Data Presentation: Quantitative Analysis of this compound Activity

The functional activity of this compound at the human CB1 and CB2 receptors has been primarily characterized through in vitro β-arrestin2 recruitment assays.[1] This method assesses the ability of a ligand to induce the recruitment of β-arrestin2 to the receptor, a key event in G-protein coupled receptor (GPCR) signaling and regulation.

The available data indicates that this compound is a selective and full agonist at the CB1 receptor, with an efficacy exceeding that of the reference agonist CP55,940.[2] Conversely, it demonstrates minimal to no activity at the CB2 receptor, highlighting its significant receptor selectivity.[1]

Table 1: Functional Activity of this compound at CB1 and CB2 Receptors

| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) (relative to CP55,940) |